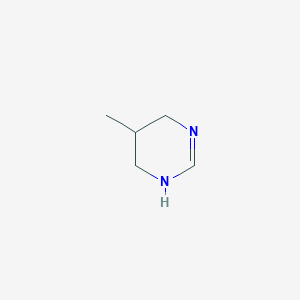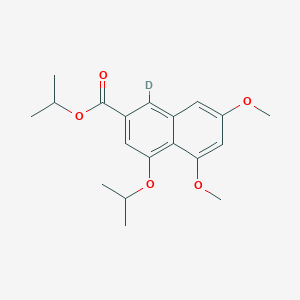
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) is a complex organic compound with the molecular formula C19H24O5 and a molecular weight of 333.4 g/mol. This compound is characterized by its naphthalene core structure, which is substituted with methoxy and methylethoxy groups, as well as an ester functional group. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Esterification: The carboxylic acid group on the naphthalene ring is esterified using isopropanol in the presence of an acid catalyst.
Methylethoxy Substitution: The methylethoxy group is introduced through a substitution reaction, typically using an appropriate alkyl halide and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxy and methylethoxy groups may influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) include:
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core but differ in their substituents.
Methoxy-substituted naphthalenes: Compounds with varying positions and numbers of methoxy groups.
Ester derivatives of naphthalene: Similar esters with different alkyl groups.
The uniqueness of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C19H24O5 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
propan-2-yl 1-deuterio-5,7-dimethoxy-4-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-11(2)23-17-9-14(19(20)24-12(3)4)7-13-8-15(21-5)10-16(22-6)18(13)17/h7-12H,1-6H3/i7D |
Clave InChI |
RRZCCYITWSFUSZ-WHRKIXHSSA-N |
SMILES isomérico |
[2H]C1=C2C=C(C=C(C2=C(C=C1C(=O)OC(C)C)OC(C)C)OC)OC |
SMILES canónico |
CC(C)OC1=C2C(=CC(=C1)C(=O)OC(C)C)C=C(C=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


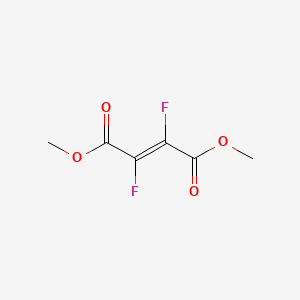
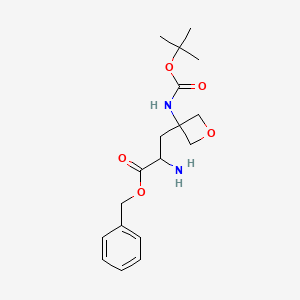

![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
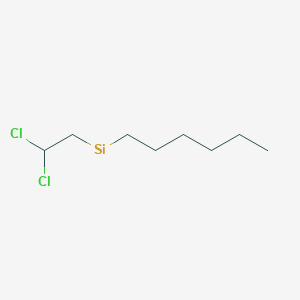
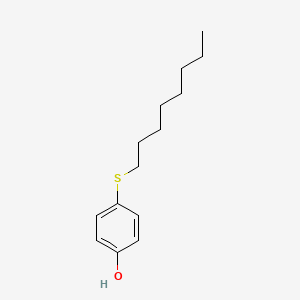
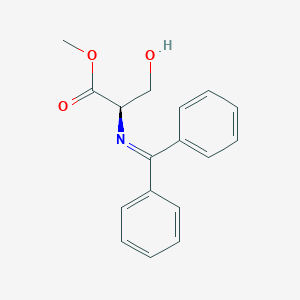
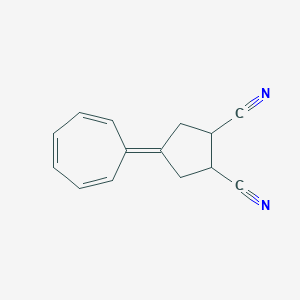
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)

![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
